molecular formula C21H19N3O4 B1142865 (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid CAS No. 1217687-87-0

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid

Cat. No.: B1142865
CAS No.: 1217687-87-0
M. Wt: 377.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The process generally includes:

    Protection of the Amino Group: The amino group is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Imidazole Ring: The imidazole ring is introduced through a nucleophilic substitution reaction involving an appropriate imidazole derivative.

    Coupling Reactions: The protected amino acid is then coupled with other intermediates to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability, often involving continuous flow chemistry techniques to enhance efficiency and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines and thiols.

Major Products:

    Oxidized Derivatives: Products with additional oxygen functionalities.

    Reduced Derivatives: Alcohol derivatives.

    Substituted Products: Compounds with new substituents replacing the Fmoc group.

Scientific Research Applications

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis due to its Fmoc-protected amino group.

    Biology: Investigated for its potential role in enzyme inhibition and protein interaction studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group provides steric hindrance, influencing the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-pyrrol-1-yl)propanoic acid: Features a pyrrole ring instead of an imidazole ring.

    (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-pyrazol-1-yl)propanoic acid: Contains a pyrazole ring.

Uniqueness: (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(1H-imidazol-1-yl)propanoic acid is unique due to its imidazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-imidazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(11-24-10-9-22-13-24)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,13,18-19H,11-12H2,(H,23,27)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAPDYJGOXBMQG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CN=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CN=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.